Vorinostat

Descripción general

Descripción

Vorinostat, también conocido como ácido suberoilánilido hidroxámico, es un inhibidor de la histona desacetilasa. Se utiliza principalmente en el tratamiento del linfoma cutáneo de células T, un tipo de cáncer de piel. This compound fue el primer inhibidor de la histona desacetilasa aprobado por la Administración de Alimentos y Medicamentos de los EE. UU. para este fin .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Vorinostat se puede sintetizar mediante un proceso de varios pasos. La síntesis normalmente implica la reacción de ácido subérico con anilina para formar suberoilánilido, que luego se convierte en ácido suberoilánilido hidroxámico mediante la reacción con hidroxilamina .

Métodos de producción industrial

En entornos industriales, la producción de this compound implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto incluye controlar la temperatura, el pH y el tiempo de reacción. El uso de catalizadores y disolventes también puede desempeñar un papel crucial en la eficiencia de la síntesis .

Análisis De Reacciones Químicas

Tipos de reacciones

Vorinostat se somete a diversas reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar diferentes metabolitos.

Reducción: Se puede reducir en condiciones específicas para producir diferentes productos.

Sustitución: This compound puede sufrir reacciones de sustitución, particularmente en la porción de ácido hidroxámico.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios metabolitos y derivados de this compound, que pueden tener diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

Vorinostat tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la inhibición de la histona desacetilasa.

Biología: this compound se utiliza para investigar el papel de las histona desacetilasas en la expresión génica y la diferenciación celular.

Medicina: Más allá de su uso en el tratamiento del linfoma cutáneo de células T, this compound se está explorando por su potencial en el tratamiento de otros cánceres y trastornos neurológicos.

Industria: This compound se utiliza en el desarrollo de nuevos agentes terapéuticos y en sistemas de administración de fármacos

Mecanismo De Acción

Vorinostat ejerce sus efectos inhibiendo las histona desacetilasas, enzimas que eliminan los grupos acetilo de las proteínas histonas. Esta inhibición conduce a una acumulación de histonas acetiladas, lo que da como resultado una estructura de cromatina abierta y una mayor expresión génica. This compound se dirige específicamente a las histona desacetilasas de clase I y II, lo que conduce al arresto del ciclo celular, la diferenciación y la apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

Vorinostat se compara con otros inhibidores de la histona desacetilasa como:

Bexaroteno: Otro inhibidor de la histona desacetilasa utilizado en el tratamiento del linfoma cutáneo de células T.

Romidepsina: Un inhibidor de la histona desacetilasa con un mecanismo de acción similar pero una estructura química diferente.

Panobinostat: Un inhibidor de la histona desacetilasa más potente con aplicaciones más amplias en la terapia del cáncer

This compound es único debido a su inhibición específica de las histona desacetilasas de clase I y II y su uso establecido en el tratamiento del linfoma cutáneo de células T .

Actividad Biológica

Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a potent histone deacetylase (HDAC) inhibitor that has garnered attention for its potential in cancer therapy. It primarily functions by inhibiting the activity of class I and class II HDAC enzymes, leading to the accumulation of acetylated proteins, which plays a crucial role in regulating gene expression and cellular processes such as apoptosis, differentiation, and cell cycle arrest.

The biological activity of this compound is primarily attributed to its ability to inhibit HDACs. This inhibition results in increased acetylation of histones and non-histone proteins, which alters gene expression and affects various cellular pathways:

- Transcriptional Effects : this compound modifies the transcription of approximately 2-5% of expressed genes by increasing histone acetylation. This change can activate tumor suppressor genes and inhibit oncogenes, thereby promoting apoptosis in cancer cells .

- Non-Transcriptional Effects : It also influences non-transcriptional pathways, such as cell cycle regulation and apoptosis induction. This compound has been shown to upregulate pro-apoptotic proteins (e.g., Bim, Bak) while downregulating anti-apoptotic proteins (e.g., Bcl-2), facilitating cell death in cancerous cells .

Biological Activity in Cancer Treatment

This compound has been evaluated in various clinical trials for its efficacy against different types of cancers, particularly hematological malignancies. The following table summarizes key findings from clinical studies:

Case Studies

- Cutaneous T-cell Lymphoma : In a pivotal study involving patients with CTCL, this compound demonstrated a significant response rate, leading to FDA approval for this indication. Patients receiving this compound experienced symptom relief and tumor reduction, highlighting its therapeutic potential in skin-related malignancies .

- Leukemia : this compound's effects on hematological malignancies have been promising. In a Phase I trial focusing on AML, patients showed notable responses, with some achieving complete remission. The study emphasized this compound's role in enhancing the effects of traditional chemotherapy agents .

- Combination Therapies : this compound has been tested in combination with other agents such as azacitidine in patients with advanced myelodysplastic syndromes (MDS). Results indicated a synergistic effect that improved overall response rates significantly compared to monotherapy .

Safety Profile

This compound is generally well-tolerated; however, it is associated with several dose-limiting toxicities (DLTs). Common side effects include:

- Anorexia

- Diarrhea

- Fatigue

- Dehydration

These adverse effects necessitate careful monitoring during treatment but are often manageable with supportive care .

Propiedades

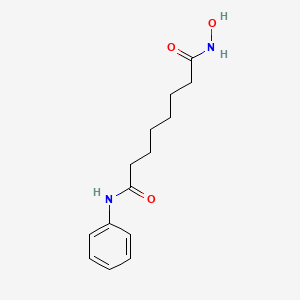

IUPAC Name |

N'-hydroxy-N-phenyloctanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c17-13(15-12-8-4-3-5-9-12)10-6-1-2-7-11-14(18)16-19/h3-5,8-9,19H,1-2,6-7,10-11H2,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEXFXRVDQXREF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041133 | |

| Record name | Vorinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vorinostat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in ethanol, isopropanol and acetone; freely soluble in dimethylsulfide; insoluble in methylene chloride, 7.16e-02 g/L | |

| Record name | Vorinostat | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vorinostat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Vorinostat inhibits the enzymatic activity of histone deacetylases HDAC1, HDAC2 and HDAC3 (Class I) and HDAC6 (Class II) at nanomolar concentrations (IC50< 86 nM). These enzymes catalyze the removal of acetyl groups from the lysine residues of histones proteins. In some cancer cells, there is an overexpression of HDACs, or an aberrant recruitment of HDACs to oncogenic transcription factors causing hypoacetylation of core nucleosomal histones. By inhibiting histone deacetylase, vorinostat causes the accumulation of acetylated histones and induces cell cycle arrest and/or apoptosis of some transformed cells. The mechanism of the antineoplastic effect of vorinostat has not been fully characterized., Vorinostat, a histone deacetylase inhibitor, is an antineoplastic agent. The mechanism of the antineoplastic effect of vorinostat has not been fully characterized. Vorinostat inhibits the enzymatic activity of histone deacetylases HDAC1, HDAC2, and HDAC3 (Class I) and HDAC6 (Class II) at nanomolar concentrations. HDAC enzymes catalyze the removal of acetyl groups from the lysine residues of proteins, including histones and transcription factors. Overexpression of HDAC enzymes or aberrant recruitment of HDAC enzymes to oncogenic transcription factors causing hypoacetylation of core nucleosomal histones has been observed in some cancer cells. Hypoacetylation of histones is associated with a condensed chromatin structure and repression of gene transcription. Inhibition of HDAC activity allows for the accumulation of acetyl groups on the histone lysine residues, resulting in an open chromatin structure and transcriptional activation. In vitro, vorinostat causes the accumulation of acetylated histones and induces cell cycle arrest and/or apoptosis of some transformed cells., Although the pathophysiological processes involved in dopamine (DA) neuron degeneration in Parkinson's disease (PD) are not completely known, apoptotic cell death has been suggested to be involved and can be modeled in DAergic cell lines using the mitochondrial toxin 1-methyl-4-phenylpyridinium (MPP(+)). Recently, it has been suggested that histone deacetylase inhibitors (HDACIs) may reduce apoptotic cell death in various model systems. However, their utility in interfering with DA cell death remains unclear. The HDACIs sodium butyrate (NaB), valproate (VPA) and suberoylanilide hydroxamic acid (SAHA) were tested for their ability to prevent MPP(+)-mediated cytotoxicity in human derived SK-N-SH and rat derived MES 23.5 cells. All three HDACIs at least partially prevented MPP(+)-mediated apoptotic cell death. The protective effects of these HDACIs coincided with significant increases in histone acetylation. These results suggest that HDACIs may be potentially neuroprotective against DA cell death ..., Histone deacetylase inhibitors (HDACi) developed as anti-cancer agents have a high degree of selectivity for killing cancer cells. HDACi induce acetylation of histones and nonhistone proteins, which affect gene expression, cell cycle progression, cell migration, and cell death. The mechanism of the tumor selective action of HDACi is unclear. Here, /the authors/ show that the HDACi, vorinostat (Suberoylanilide hydroxamic acid, SAHA), induces DNA double-strand breaks (DSBs) in normal (HFS) and cancer (LNCaP, A549) cells. Normal cells in contrast to cancer cells repair the DSBs despite continued culture with vorinostat. In transformed cells, phosphorylated H2AX (gammaH2AX), a marker of DNA DSBs, levels increased with continued culture with vorinostat, whereas in normal cells, this marker decreased with time. Vorinostat induced the accumulation of acetylated histones within 30 min, which could alter chromatin structure-exposing DNA to damage. After a 24-hr culture of cells with vorinostat, and reculture without the HDACi, gammaH2AX was undetectable by 2 hr in normal cells, while persisting in transformed cells for the duration of culture. Further, /investigators/ found that vorinostat suppressed DNA DSB repair proteins, e.g., RAD50, MRE11, in cancer but not normal cells. Thus, the HDACi, vorinostat, induces DNA damage which normal but not cancer cells can repair. This DNA damage is associated with cancer cell death. These findings can explain, in part, the selectivity of vorinostat in causing cancer cell death at concentrations that cause little or no normal cell death., ... Some histone deacetylase inhibitors, such as trichostatin A and scriptaid, have improved the full-term development of mouse clones significantly, but the mechanisms allowing for this are unclear. Here, /the authors/ found that two other specific inhibitors, suberoylanilide hydroxamic acid and oxamflatin, could also reduce the rate of apoptosis in blastocysts, improve the full-term development of cloned mice, and increase establishment of nuclear transfer-generated embryonic stem cell lines significantly without leading to obvious abnormalities. However, another inhibitor, valproic acid, could not improve cloning efficiency. Suberoylanilide hydroxamic acid, oxamflatin, trichostatin A, and scriptaid are inhibitors for classes I and IIa/b histone deacetylase, whereas valproic acid is an inhibitor for classes I and IIa, suggesting that inhibiting class IIb histone deacetylase is an important step for reprogramming mouse cloning efficiency., For more Mechanism of Action (Complete) data for Vorinostat (23 total), please visit the HSDB record page. | |

| Record name | Vorinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02546 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vorinostat | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to light orange powder, White solid | |

CAS No. |

149647-78-9 | |

| Record name | Vorinostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149647-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vorinostat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149647789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vorinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02546 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vorinostat | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vorinostat | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=748799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vorinostat | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=701852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vorinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Hydroxy-N'-phenyloctanediamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VORINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58IFB293JI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vorinostat | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vorinostat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

159-160.5 °C | |

| Record name | Vorinostat | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Vorinostat (SAHA) primarily targets histone deacetylases (HDACs), specifically inhibiting class I and II HDACs. [, , , , , ]

ANone: this compound (SAHA) acts as a hydroxamic acid-based pan-HDAC inhibitor. Its hydroxamic acid moiety chelates the zinc ion in the active site of HDACs, effectively blocking their enzymatic activity. [, , , , ]

ANone: Inhibition of HDACs by this compound (SAHA) leads to increased histone acetylation, resulting in a more relaxed chromatin structure. This can lead to changes in gene expression, including the upregulation of tumor suppressor genes and the downregulation of oncogenes. These changes can induce cell cycle arrest, apoptosis, differentiation, and inhibition of angiogenesis. [, , , , , , , ]

ANone: Yes, this compound (SAHA) can also acetylate and modulate the activity of non-histone proteins, such as heat shock protein 90 (HSP90). This can lead to the degradation of client proteins like HER2 in breast cancer cells. []

ANone: The molecular formula of this compound (SAHA) is C14H20N2O3S, and its molecular weight is 296.39 g/mol.

ANone: While the provided research papers don't explicitly detail spectroscopic data, they mention the use of techniques like FT-IR and 1H NMR to confirm the chemical structures of this compound (SAHA) and related compounds. [, ]

ANone: Yes, docking studies have been performed using the crystal structure of HDACs complexed with this compound (SAHA) to understand its binding interactions and design novel analogs. These studies revealed the importance of the hydroxamic acid moiety for zinc binding and the potential for introducing modifications to enhance activity or selectivity. [, ]

ANone: Studies exploring the SAR of this compound (SAHA) analogs have shown that modifications to the linker region connecting the hydroxamic acid and the cap group can impact potency and selectivity towards different HDAC isoforms. [, , , ]

ANone: One study designed a series of co-prodrugs by conjugating this compound (SAHA) with SN38, an active metabolite of irinotecan, using different amino acid linkers. They found that the length of the amino acid linker influenced the hydrolytic release rate of both drugs. []

ANone: While the provided research doesn't explicitly discuss this compound (SAHA) stability, one study mentioned developing self-assembled this compound (SAHA) nanoparticles using a disulfide linker to enhance its delivery to solid tumors. This suggests a potential strategy to improve its stability and bioavailability. []

ANone: this compound (SAHA) is orally bioavailable and exhibits a relatively short half-life (t1/2) of approximately 1.6 hours. It is rapidly metabolized, primarily through glucuronidation. []

ANone: One study found that co-administration of carboplatin and paclitaxel did not significantly alter the pharmacokinetic parameters of this compound (SAHA). []

ANone: this compound (SAHA) primarily exerts its pharmacodynamic effects through the inhibition of HDACs, leading to increased histone acetylation and changes in gene expression. This results in various cellular responses, including cell cycle arrest, apoptosis, differentiation, and inhibition of angiogenesis. [, , , , , , , ]

ANone: this compound (SAHA) has demonstrated antiproliferative and pro-apoptotic activity against various cancer cell lines in vitro, including leukemia, lymphoma, melanoma, and breast cancer cells. [, , , , , , , , , , , , , , , , , ]

ANone: The efficacy of this compound (SAHA) has been evaluated in various in vivo models, including xenograft models of human tumors in mice. [, , , , , , , , , , , , , , ]

ANone: Clinical trials have shown that this compound (SAHA) has single-agent activity in cutaneous T-cell lymphoma (CTCL) and shows promise in combination with other agents for treating various hematological and solid malignancies. [, , , , , , , , , , , , , ]

ANone: this compound (SAHA) has shown promising activity in preclinical and clinical studies for treating mantle cell lymphoma (MCL), particularly in combination with cladribine and rituximab. [, , ]

ANone: Resistance to this compound (SAHA) can arise through various mechanisms, including reduced expression of HDAC3, epigenetic silencing of HDAC3 by promoter methylation, and activation of alternative survival pathways. []

ANone: Yes, cross-resistance between this compound (SAHA) and other pan-HDAC inhibitors, such as panobinostat (LBH589), has been observed in some resistant cell lines. [, ]

ANone: Common toxicities associated with this compound (SAHA) treatment include gastrointestinal side effects (nausea, vomiting, diarrhea), fatigue, myelosuppression (neutropenia, thrombocytopenia), and electrolyte imbalances. [, , , , , , , ]

ANone: One study explored the use of self-assembled nanoparticles composed of this compound (SAHA) conjugated to a redox-responsive linker and a biocompatible polymer (TPGS). This approach aimed to enhance delivery to solid tumors and improve therapeutic efficacy. []

ANone: Various analytical techniques, including MTS assays, flow cytometry, Western blotting, qPCR, immunohistochemistry, gene microarrays, and methylation analysis, are employed to investigate the cellular and molecular effects of this compound (SAHA). [, , , , , , , , , , , , , , , , , , , ]

ANone: Yes, this compound (SAHA) has been shown to possess immunomodulatory properties. One study suggested its potential role in influencing the tumor microenvironment by modulating the expression of chemokines like TARC, which plays a role in recruiting immune cells. [, ]

ANone: Yes, several other HDAC inhibitors are being investigated, including panobinostat (LBH589), romidepsin, belinostat, trichostatin A (TSA), and valproic acid. These compounds have shown varying degrees of efficacy and selectivity towards different HDAC isoforms. [, , , , , , ]

ANone: this compound (SAHA) became the first HDAC inhibitor approved by the FDA for the treatment of cutaneous T-cell lymphoma (CTCL) in 2006. [, ]

ANone: Research on this compound (SAHA) involves expertise from various disciplines, including medicinal chemistry, pharmacology, oncology, immunology, and molecular biology. These collaborative efforts drive the development of more effective and targeted therapies. [, , , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.